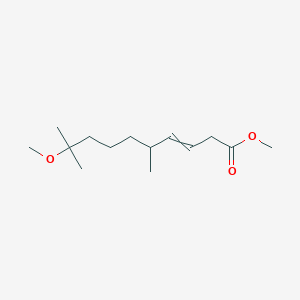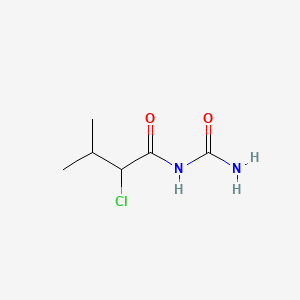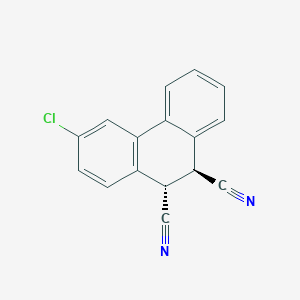![molecular formula C20H20 B14591546 2,4-Diphenylbicyclo[3.2.1]oct-2-ene CAS No. 61553-75-1](/img/structure/B14591546.png)
2,4-Diphenylbicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenylbicyclo[321]oct-2-ene is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicyclo[321]octene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbicyclo[3.2.1]oct-2-ene typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile under controlled conditions can yield the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenylbicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
2,4-Diphenylbicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers due to its rigid bicyclic structure.
Mécanisme D'action
The mechanism of action of 2,4-Diphenylbicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its phenyl groups and bicyclic core. These interactions can influence various biochemical pathways, depending on the specific functional groups present on the compound. The bicyclic structure provides rigidity, which can enhance binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: A simpler bicyclic compound without phenyl groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
2,4-Diphenylbicyclo[3.2.1]oct-2-ene is unique due to the presence of two phenyl groups, which can significantly alter its chemical properties and reactivity compared to other bicyclic compounds. This makes it a valuable compound for studying structure-activity relationships and developing new materials.
Propriétés
Numéro CAS |
61553-75-1 |
|---|---|
Formule moléculaire |
C20H20 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2,4-diphenylbicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C20H20/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-10,14,17-19H,11-13H2 |
Clé InChI |
MULDKADERZVZKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)


![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)

![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)


